N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine
Description
Properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-3-20-17-6-4-5-15(11-17)13-18-12-14-7-9-16(19-2)10-8-14/h4-11,18H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXUYDQOYOTPRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine typically involves the reaction of 3-ethoxybenzyl chloride with 4-methoxyphenylmethanamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene . The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding or .
Reduction: Reduction reactions can be carried out using reducing agents like or to produce or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes , modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs: Substitution Patterns and Electronic Effects
The following table compares N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine with key analogs, highlighting substituent variations and their implications:
Key Observations:
- Lipophilicity : The 3-isopropoxy analog () exhibits higher logP than the ethoxy derivative due to the branched alkyl chain, enhancing membrane permeability but reducing aqueous solubility .
- Steric Effects : Bulky substituents (e.g., isopropoxy) hinder nucleophilic reactions, whereas smaller groups (e.g., ethoxy) improve reactivity in coupling reactions.
- Electronic Modulation : Electron-withdrawing groups (e.g., Cl in ) increase electrophilicity, while methoxy/ethoxy groups enhance electron density on aromatic rings .
Reductive Amination ( vs. )
- N-Benzyl-1-(4-methoxyphenyl)methanamine (): Synthesized via Pd/NiO-catalyzed reductive amination of benzaldehyde and (4-methoxyphenyl)methanamine under H₂, achieving 90% yield .
- N-(4-Methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (): Prepared via nucleophilic substitution with DIPEA, yielding 54% after purification .
Comparison : Pd/NiO catalysis offers superior efficiency compared to traditional heating methods, though substrate specificity limits broader applicability.
Schiff Base Formation ()
The Schiff base derivative (4c) was synthesized in 99% yield by condensing 4-methoxybenzylamine with 4-methoxybenzaldehyde under ambient conditions, showcasing the reactivity of the primary amine precursor .
Q & A
Q. What are the common synthetic routes for N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine, and how are reaction conditions optimized?
Methodological Answer: The compound is typically synthesized via reductive amination or nucleophilic substitution. For example:
- Reductive amination : Reacting 3-ethoxybenzylamine with 4-methoxyphenyl ketone derivatives in the presence of a reducing agent (e.g., NaBH₄) under inert atmospheres to prevent oxidation. Catalytic systems like Pd/NiO (1.1 wt%) under hydrogen atmospheres enhance yields (e.g., 90% yield achieved for analogous structures) .
- Nucleophilic substitution : Using 4-methoxyphenylmethyl halides with 3-ethoxybenzylamine in polar aprotic solvents (e.g., DMF) at 60–80°C, with bases like K₂CO₃ to deprotonate amines .
Optimization involves adjusting temperature (25–130°C), solvent polarity, and catalyst loading. Purity is ensured via silica gel chromatography (hexane/EtOAc gradients) .
Q. How is the structural integrity of this compound confirmed?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, methoxy protons (δ 3.70–3.80 ppm) and aromatic protons (δ 6.75–7.30 ppm) are diagnostic .
- HPLC : Purity (>95%) is validated using C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases .
- Mass spectrometry : High-resolution MS (HRMS-ESI-TOF) confirms molecular ions (e.g., [M+H]⁺ calculated vs. observed mass error <5 ppm) .
Q. What physicochemical properties influence its experimental handling?
Methodological Answer:
- Solubility : The hydrochloride salt form improves aqueous solubility for in vitro assays (e.g., >50 mg/mL in water) .
- Stability : Sensitive to light and moisture; store under argon at –20°C. Degradation is monitored via TLC (Rf shifts) .
- Crystallinity : Crystallographic data for analogs (e.g., bond angles ~120° for aromatic systems) guide recrystallization in EtOAc/hexane .
Q. How do substituents (ethoxy, methoxy) affect its reactivity?
Methodological Answer:
- Electron-donating groups : The 4-methoxy group stabilizes intermediates via resonance, enhancing electrophilic substitution rates.
- Steric effects : The 3-ethoxy group may hinder nucleophilic attack at the benzyl position, requiring bulkier catalysts (e.g., Ru complexes) for functionalization .
- Solubility modulation : Ethoxy groups increase lipophilicity (logP ~2.5), impacting cell membrane permeability in biological assays .
Advanced Research Questions
Q. How can enantioselective synthesis challenges be addressed?
Methodological Answer:
- Chiral catalysts : Use Ru-L1 complexes (10 mol%) for asymmetric reductive amination, achieving enantiomeric excess (ee) >80% .
- Chiral auxiliaries : Introduce menthol-based leaving groups during intermediate synthesis, followed by cleavage .
- HPLC enantioseparation : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to resolve racemates .
Q. How are contradictions in spectral data resolved?
Methodological Answer:
- Variable temperature NMR : Resolve overlapping signals (e.g., aromatic protons) by lowering temperature to –40°C in CDCl₃ .
- 2D NMR (COSY, HSQC) : Assign ambiguous ¹³C signals (e.g., methine carbons at δ 50–60 ppm) via correlation spectroscopy .
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., axial vs. equatorial substituents) using single-crystal data .
Q. What strategies modify substituents to enhance biological activity?
Methodological Answer:
- Bioisosteric replacement : Replace 4-methoxy with trifluoromethoxy to improve metabolic stability (e.g., t½ increased from 2h to 6h in liver microsomes) .
- Halogenation : Introduce 4-Cl substituents to enhance binding affinity (e.g., Ki reduced from 1.2 µM to 0.3 µM in receptor assays) .
- Pro-drug approaches : Convert the amine to a carbamate for improved BBB penetration, followed by enzymatic hydrolysis .
Q. Which catalytic systems improve yield in large-scale synthesis?
Methodological Answer:
- Heterogeneous catalysts : Pd/NiO (1.1 wt%) under H₂ achieves >90% yield in reductive amination at 25°C, minimizing side products .
- Ligand-promoted Ru catalysis : Ru-L1 complexes (0.75 mol%) enable C–N coupling at 130°C with 58–96% yields .
- Flow chemistry : Continuous reactors with immobilized catalysts reduce reaction times (from 16h to 2h) .
Q. How does the compound degrade under physiological conditions?
Methodological Answer:
- pH stability : Degrades rapidly at pH <3 (gastric conditions) via protonation of the amine; use enteric coatings for oral delivery .
- Oxidative metabolism : CYP450 enzymes (e.g., CYP3A4) demethylate the methoxy group; inhibit with ketoconazole to prolong activity .
- Photodegradation : UV exposure (λ = 365 nm) induces cleavage of the ethoxy group; store in amber vials .
Q. What in silico methods predict its interactions with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with serotonin receptor (5-HT₂A) crystal structures (PDB: 6WGT) to predict binding modes (ΔG < –8 kcal/mol) .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes (RMSD <2 Å) .
- QSAR models : Train models with Hammett constants (σ) of substituents to predict IC₅₀ values (R² >0.85) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
